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Compound of Interest

Compound Name: Salinazid

Cat. No.: B610668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of Salinazid
(N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide), a compound of interest in

medicinal chemistry. The following sections detail the expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with

comprehensive protocols for acquiring this data.

Spectroscopic Data Summary
The structural elucidation of Salinazid is achieved through a combination of spectroscopic

techniques. Below is a summary of the expected quantitative data from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Salinazid.

Table 1: ¹H NMR Spectroscopic Data for Salinazid (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~11.5 s 1H -OH (phenolic)

~11.0 s 1H -NH (amide)

~8.8 d 2H
Protons ortho to

Pyridine N

~8.5 s 1H -CH=N- (azomethine)

~7.8 d 2H
Protons meta to

Pyridine N

~7.6 d 1H Aromatic H (salicyl)

~7.3 t 1H Aromatic H (salicyl)

~6.9 m 2H Aromatic H (salicyl)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Salinazid (Predicted)
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Chemical Shift (δ, ppm) Assignment

~165 C=O (amide)

~160 C-OH (phenolic)

~150 Pyridine C (ortho to N)

~148 C=N (azomethine)

~140 Pyridine C (para to N)

~132 Aromatic CH (salicyl)

~130 Aromatic C (salicyl)

~122 Pyridine CH (meta to N)

~120 Aromatic CH (salicyl)

~118 Aromatic CH (salicyl)

~116 Aromatic CH (salicyl)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in Salinazid.

Table 3: Key IR Absorption Bands for Salinazid
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3400-3200 Broad O-H stretch Phenolic -OH

3200-3100 Medium N-H stretch Amide N-H

3100-3000 Medium C-H stretch Aromatic C-H

~1660 Strong C=O stretch Amide C=O (Amide I)

~1620 Strong C=N stretch Azomethine C=N

1600-1450 Medium-Strong C=C stretch Aromatic rings

~1550 Medium N-H bend Amide N-H (Amide II)

~1280 Strong C-O stretch Phenolic C-O

Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

Salinazid.

Table 4: Mass Spectrometry Data for Salinazid

m/z Interpretation

241 [M]⁺, Molecular ion

122
[C₇H₆NO]⁺, Fragment corresponding to the

salicylidene imine moiety

120
[C₆H₄N₂O]⁺, Fragment from cleavage of the N-N

bond

106
[C₆H₄N₂]⁺, Fragment corresponding to the

isonicotinoyl moiety

92 [C₆H₆N]⁺, Pyridyl fragment

78 [C₅H₄N]⁺, Pyridine fragment
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Experimental Protocols
The following are detailed protocols for obtaining the spectroscopic data for Salinazid.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Salinazid.

Materials:

Salinazid sample

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of Salinazid.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Vortex or sonicate briefly to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Tune the probe for ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired FIDs.

Phase the spectra correctly.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum of Salinazid to identify its functional groups.

Materials:

Salinazid sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer with a sample holder

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Salinazid with approximately 100-200 mg of dry KBr in

an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum with an empty sample compartment.

Acquire the sample spectrum.
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Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing:

Perform a background correction.

Identify and label the major absorption bands in the spectrum.

Mass Spectrometry Protocol
Objective: To obtain the mass spectrum of Salinazid to determine its molecular weight and

fragmentation pattern.

Materials:

Salinazid sample

Suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation:

Prepare a dilute solution of Salinazid (e.g., 1-10 µg/mL) in a suitable solvent.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration compound.

Set the ionization source parameters (e.g., for ESI: capillary voltage, nebulizer gas flow,

drying gas flow, and temperature) to optimal values for the analyte.
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Data Acquisition:

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-

500).

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor

ion and acquire the product ion spectrum.

Data Processing:

Identify the molecular ion peak.

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic

fragment ions.

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of Salinazid.
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Caption: Experimental workflow for the spectroscopic analysis of Salinazid.
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Spectroscopic Techniques Information Obtained

Structural Confirmation

NMR
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Caption: Logical relationship of spectroscopic techniques in elucidating the structure of

Salinazid.

To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic
Analysis of Salinazid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610668#spectroscopic-analysis-nmr-ir-mass-spec-of-
salinazid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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